molecular formula C13H24N2O3 B12987313 Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate

Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate

Cat. No.: B12987313
M. Wt: 256.34 g/mol
InChI Key: PETBXINXWBYJOP-MFKMUULPSA-N
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Description

Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[45]decan-4-yl)carbamate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[45]decan-4-yl)carbamate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include tert-butyl chloroformate and various amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl ((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
  • tert-butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

Uniqueness

Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate is unique due to its specific stereochemistry and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-14-9-13(10)6-4-5-7-17-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13+/m1/s1

InChI Key

PETBXINXWBYJOP-MFKMUULPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@]12CCCCO2

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CCCCO2

Origin of Product

United States

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